3-Bromo-2-hydroxyphenyl boronic acid

Catalog No.
S1903036
CAS No.
89488-24-4
M.F
C6H6BBrO3
M. Wt
216.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-hydroxyphenyl boronic acid

CAS Number

89488-24-4

Product Name

3-Bromo-2-hydroxyphenyl boronic acid

IUPAC Name

(3-bromo-2-hydroxyphenyl)boronic acid

Molecular Formula

C6H6BBrO3

Molecular Weight

216.83 g/mol

InChI

InChI=1S/C6H6BBrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H

InChI Key

WILLYOUMVYALAT-UHFFFAOYSA-N

SMILES

B(C1=C(C(=CC=C1)Br)O)(O)O

Canonical SMILES

B(C1=C(C(=CC=C1)Br)O)(O)O
  • Organic Synthesis

    Boronic acids are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura couplings []. 3-Bromo-2-hydroxyphenyl boronic acid could potentially be used to introduce a 3-bromo-2-hydroxyphenyl group into a target molecule via this reaction. Suzuki-Miyaura couplings are a powerful tool for carbon-carbon bond formation and are widely used in medicinal chemistry and materials science [].

  • Radiopharmaceutical Labeling

    The bromine atom in 3-Bromo-2-hydroxyphenyl boronic acid can be readily replaced with a radioactive isotope, such as Br-76, using radioisotope labeling techniques []. This could be useful for creating radiotracers for applications in positron emission tomography (PET) imaging. PET is a non-invasive imaging technique used in medical research to study biological processes in living organisms [].

3-Bromo-2-hydroxyphenyl boronic acid is an organoboron compound with the chemical formula C6_6H6_6BBrO3_3 and a molecular weight of approximately 216.83 g/mol. This compound features a bromine atom and a hydroxyl group attached to a phenyl ring, making it a valuable building block in organic synthesis. The compound is identified by its CAS number 89488-24-4 and is recognized for its utility in various

  • Suzuki Coupling Reaction: This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is crucial in the synthesis of pharmaceuticals and agrochemicals.
  • Boronic Acid Reactions: The boronic acid functional group allows it to form stable complexes with diols, which can be utilized in various organic transformations.
  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, making this compound versatile for further synthetic modifications.

Research on the biological activity of 3-Bromo-2-hydroxyphenyl boronic acid indicates potential applications in medicinal chemistry. Compounds containing boronic acids have been shown to exhibit:

  • Antitumor Activity: Some studies suggest that boronic acids can inhibit certain cancer cell lines, potentially through the modulation of cellular signaling pathways.
  • Antiviral Properties: There is emerging evidence that boronic acid derivatives may interfere with viral replication processes, making them candidates for antiviral drug development.

The synthesis of 3-Bromo-2-hydroxyphenyl boronic acid can be achieved through various methods:

  • Bromination of Phenolic Compounds: Starting from 2-hydroxyphenylboronic acid, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent at the meta position.
  • Direct Boronation: The compound can also be synthesized by reacting phenol derivatives with boron reagents, followed by bromination.
  • Coupling Reactions: Utilizing existing arylboron compounds, coupling reactions with bromo-substituted phenols can yield 3-Bromo-2-hydroxyphenyl boronic acid.

3-Bromo-2-hydroxyphenyl boronic acid has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules, especially in pharmaceuticals and agrochemicals.
  • Material Science: This compound can be used in the development of new materials, including polymers that incorporate boron for enhanced properties.
  • Bioconjugation: Its ability to form stable complexes with biomolecules allows it to be used in bioconjugation techniques for labeling and drug delivery systems.

Studies on interaction mechanisms involving 3-Bromo-2-hydroxyphenyl boronic acid have focused on its reactivity with biological targets. For instance:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Binding Studies: Investigations into its binding affinity with various biomolecules highlight its potential role as a ligand in drug design.

Several compounds share structural features with 3-Bromo-2-hydroxyphenyl boronic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Hydroxyphenyl boronic acidHydroxyl group on phenyl ringLacks bromine substituent
4-Bromo-2-hydroxyphenyl boronic acidBromine at para positionDifferent substitution pattern
3-Iodo-2-hydroxyphenyl boronic acidIodine instead of bromineHigher reactivity due to iodine
3-Nitro-2-hydroxyphenyl boronic acidNitro group additionPotentially different biological activity

The uniqueness of 3-Bromo-2-hydroxyphenyl boronic acid lies in its specific placement of functional groups, which influences its reactivity and biological interactions compared to similar compounds.

This detailed overview underscores the significance of 3-Bromo-2-hydroxyphenyl boronic acid within organic chemistry and its potential applications across various fields.

Wikipedia

(3-Bromo-2-hydroxyphenyl)boronic acid

Dates

Modify: 2023-08-16

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